INCB40093
CAS No.:
Cat. No.: VC0197051
Molecular Formula: C26H38N6O
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H38N6O |
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Appearance | Solid powder |
Introduction
Chemical Identity and Properties
Chemical Structure
INCB40093 is chemically identified as 6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]- thiazolo[3,2-a]pyrimidin-5-one . The compound has a molecular formula of C20H16FN7OS and a molecular weight of 421.5 g/mol . This structure features several functional groups that contribute to its selective binding properties and pharmacological activity.
Nomenclature and Identification
The compound has been assigned various identifiers in scientific and regulatory contexts:
Mechanism of Action
Target Selectivity
INCB40093 functions as a potent and selective inhibitor of the delta isoform of class I phosphoinositide-3 kinases (PI3Kδ) . This enzyme plays a critical role in B cell signaling and function, making it an attractive target for therapeutic intervention in B-cell malignancies . In biochemical assays, INCB40093 has demonstrated impressive selectivity, with 74- to >900-fold selectivity against other PI3K family members . This selectivity profile is crucial for minimizing off-target effects while maximizing therapeutic potential.
Signaling Pathway Impact
The compound prevents both the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and the activation of the PI3K/AKT kinase signaling pathway . This inhibition decreases cellular proliferation and induces cell death in PI3K-overexpressing tumor cells . Unlike other isoforms of PI3K, the delta isoform is often overexpressed in tumor cells, especially those of hematologic origin, and plays a crucial role in tumor cell regulation and survival .
Preclinical Evaluation
In Vitro Studies
Extensive laboratory investigations have characterized INCB40093's pharmacological profile. In vitro and ex vivo studies using primary B cells, cell lines from B cell malignancies, and human whole blood have demonstrated that INCB40093 effectively inhibits PI3Kδ-mediated functions, including cell signaling and proliferation .
Importantly, INCB40093 showed no significant effect on the growth of nonlymphoid cell lines and demonstrated reduced potency in assays measuring human T and natural killer cell proliferation and neutrophil and monocyte functions . These findings suggest that the impact of INCB40093 on the human immune system would likely be restricted primarily to B cells, potentially limiting immunosuppressive side effects .
In Vivo Models
In animal models, INCB40093 has demonstrated meaningful single-agent activity in inhibiting tumor growth . Furthermore, it potentiates the antitumor growth effect of clinically relevant chemotherapeutic agents, such as bendamustine, in the Pfeiffer cell xenograft model of non-Hodgkin's lymphoma . This synergistic activity suggests potential utility in combination therapeutic approaches.
Clinical Development
Clinical Trial Design
The clinical evaluation of INCB40093 has been conducted through a structured approach consisting of multiple parts. A key trial was designed with three distinct phases :
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Part 1: A dose escalation phase to determine the maximum tolerated dose (MTD) of INCB40093 or a tolerated, pharmacologically active dose
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Part 2: Evaluation of the combination of INCB40093 and INCB039110 (a JAK1 inhibitor) to determine the MTD of the combination or a tolerated dose that produces substantial pharmacologic inhibition of both targets
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Part 3: Further evaluation of the chosen doses of INCB40093 alone and in combination with INCB039110 in subjects with relapsed/refractory B-cell malignancies
Target Patient Population
The clinical trials focused on patients with previously treated B-cell malignancies, with specific attention to relapsed or refractory disease . One particular area of focus was Hodgkin's lymphoma, where INCB40093 demonstrated promising efficacy in clinical studies .
Development Status and Strategic Direction
Development Reprioritization
Despite the promising preclinical profile and ongoing clinical evaluation, Incyte Corporation made a strategic decision regarding the continued development of INCB40093. The company's PI3Kδ inhibitor clinical development program was refocused toward INCB50465, another compound in their pipeline . This decision was based on INCB50465's potential advantages, including:
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Potential lack of hepatotoxicity compared to approved PI3Kδ inhibitors
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Improved potency compared to both approved PI3Kδ inhibitors and INCB40093
Regulatory Status
A Phase 2 clinical trial evaluating dezapelisib (INCB040093) in patients with relapsed/refractory Hodgkin's lymphoma was terminated . This trial (NCT02456675) was designed to evaluate INCB040093 alone and in combination with itacitinib (INCB039110) .
Comparative Analysis
Positioning Among PI3Kδ Inhibitors
The PI3Kδ inhibitor class has emerged as an important therapeutic approach for B-cell malignancies. INCB40093 was developed in this competitive landscape, with several approved agents already available. The decision to prioritize INCB50465 over INCB40093 suggests that while INCB40093 demonstrated promising activity, Incyte identified potential for further improvement in the inhibitor class.
Table 1: Comparative Selectivity of INCB40093 Against PI3K Isoforms
PI3K Isoform | Selectivity Factor (fold difference) |
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PI3Kδ | 1 (reference target) |
Other PI3Ks | 74 to >900 |
Table based on biochemical assay data reported for INCB40093
Combination Strategy
The clinical evaluation of INCB40093 in combination with the JAK1 inhibitor INCB039110 (itacitinib) represents a strategic approach to potentially enhance efficacy through simultaneous targeting of complementary signaling pathways . This dual-targeting approach may offer advantages in overcoming resistance mechanisms or providing more comprehensive pathway inhibition.
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